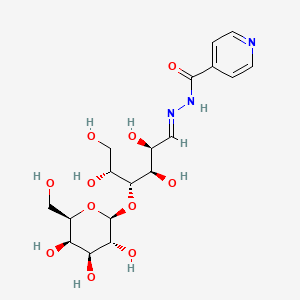

1-Isonicotinyl-2-lactosylhydrazine

Description

Evolution and Significance of Hydrazine (B178648) Derivatives in Drug Discovery

Hydrazine derivatives, characterized by the R¹R²C=N-NH₂ functional group, represent a pivotal class of organic compounds in medicinal chemistry. wikipedia.org Formed through the condensation reaction of hydrazine with aldehydes or ketones, hydrazones possess an azomethine group (-NHN=CH-) that imparts significant biological activity. wisdomlib.orgnih.gov The synthetic flexibility of the hydrazone scaffold has allowed chemists to develop a vast library of derivatives with a wide spectrum of pharmacological properties. phytojournal.com

The evolution of hydrazone chemistry in drug discovery has been marked by the identification of their diverse therapeutic potentials. Research has demonstrated that these compounds exhibit activities including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antitubercular effects. nih.govphytojournal.com Their ability to act as intermediates in the synthesis of novel drugs further solidifies their importance in pharmaceutical development. wisdomlib.orgphytojournal.com

Table 1: Reported Biological Activities of Hydrazone Derivatives

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains, including drug-resistant ones. | nih.gov |

| Antitubercular | Shows activity against Mycobacterium tuberculosis. | nih.govnih.gov |

| Anticonvulsant | Certain aryl acid hydrazones have shown efficacy in seizure models. | phytojournal.com |

| Anti-inflammatory | Derivatives have been developed that exhibit significant anti-inflammatory properties. | nih.gov |

| Anticancer | Investigated for their potential in cancer therapy. | wisdomlib.org |

| Antiviral | Possess activity against various viruses. | phytojournal.com |

The Integral Role of Carbohydrate Moieties in Molecular Recognition and Biological Systems

Carbohydrates, or saccharides, are fundamental biomolecules that play a critical role beyond their function as an energy source. frontiersin.org In biological systems, complex carbohydrates (oligosaccharides) are key players in cellular communication and molecular recognition. nih.gov When covalently attached to other molecules like proteins or lipids, they form glycoconjugates. The carbohydrate portion of these molecules, often referred to as a carbohydrate moiety, can dramatically influence the parent molecule's properties and biological function. nih.govacs.org

In pharmaceutical sciences, the strategic addition of carbohydrate moieties to a drug molecule is a powerful tool in drug design. acs.org This glycosylation can:

Enhance Specificity and Targeting: Carbohydrates can act as a guidance mechanism, directing drugs to specific cells or tissues that have corresponding carbohydrate-specific receptors (lectins). acs.org For instance, certain cancer cells overexpress specific lectins, a feature that can be exploited for targeted drug delivery. acs.orgnih.gov

Improve Physicochemical Properties: The high polarity of sugars can improve a drug's solubility and bioavailability. frontiersin.org

Modify Biological Activity: The addition of a sugar moiety can enhance the therapeutic potential of a drug. Conversely, removing a native sugar residue from a glycoconjugate drug often eliminates its therapeutic properties. acs.org

This approach has been successfully used to create carbohydrate conjugates where the sugar molecule is not the primary active component but a functional group used to optimize the drug's performance. frontiersin.org

Contextualizing Isonicotinyl Hydrazide Analogues in Tuberculosis Chemotherapy and Beyond

Isonicotinic acid hydrazide, universally known as isoniazid (B1672263) (INH), is a cornerstone in the treatment of tuberculosis (TB). wikipedia.orgwjbphs.com First synthesized in 1912 and introduced into clinical practice in 1952, INH revolutionized TB therapy and is credited with saving countless lives. wjbphs.comnih.gov It is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. wikipedia.orgwjbphs.com

The structure of isoniazid, featuring a pyridine (B92270) ring and a hydrazide group (-CONHNH₂), is critical for its activity. wjbphs.comnih.gov Structure-activity relationship (SAR) studies have shown that the hydrazide moiety must be strictly maintained for anti-TB efficacy. nih.gov The pyridine ring is also considered optimal, as its replacement with other heterocyclic rings often leads to a significant drop in potency. nih.gov

The success of isoniazid has spurred extensive research into isonicotinyl hydrazide analogues. These are molecules that retain the core isonicotinyl hydrazide structure but are modified, often by condensation of the terminal amine of the hydrazide with an aldehyde or ketone to form a hydrazone. nih.govnih.gov This research aims to develop new agents with improved activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Overview of 1-Isonicotinyl-2-lactosylhydrazine: Synthesis, Formation, and Research Significance

This compound is a specific glycoconjugate formed from the chemical reaction between two well-known molecules: isoniazid and lactose (B1674315). Lactose is a disaccharide (a sugar composed of galactose and glucose units) commonly used as an excipient, or inactive filler, in pharmaceutical tablet formulations. nih.gov

Formation: The synthesis of this compound occurs through a classical condensation reaction. The hydrazide group of isoniazid acts as a nucleophile, attacking the carbonyl group of the open-chain aldehyde form of the glucose unit within lactose. This reaction results in the formation of a C=N bond, creating the hydrazone linkage and yielding the final this compound molecule. wikipedia.orgnih.gov

This reaction is particularly relevant to the stability of pharmaceutical products. When isoniazid is formulated into tablets with lactose, this compound can form as a degradation product over time. nih.gov

Research Significance: The primary research significance of this compound lies in the field of analytical and pharmaceutical chemistry. Its presence in isoniazid tablets is an indicator of product degradation. Therefore, methods to detect and quantify it are important for quality control. nih.gov

A high-performance liquid chromatographic (HPLC) procedure was developed specifically for the simultaneous determination of isoniazid and this compound in tablet formulations. nih.gov This analytical method allows for the precise measurement of the impurity, ensuring the stability and quality of the final drug product. In a study of seven commercial tablet formulations, the content of this compound was found to range from 0.3% to 5.8% relative to the labeled amount of isoniazid. nih.gov

Table 2: Analytical Profile of this compound

| Parameter | Details | Reference |

|---|---|---|

| Compound Type | Hydrazone, Glycoconjugate | nih.gov |

| Precursors | Isoniazid, Lactose | nih.gov |

| Formation Context | Arises as a product in isoniazid tablet formulations containing lactose as an excipient. | nih.gov |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) on a cyanopropyl bonded-phase column. | nih.gov |

| Detection Level | Can be determined at levels as low as 0.5% of the isoniazid label claim. | nih.gov |

| Observed Levels | Found in concentrations of 0.3% to 5.8% in commercial tablets. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

25197-87-9 |

|---|---|

Molecular Formula |

C18H27N3O11 |

Molecular Weight |

461.4 g/mol |

IUPAC Name |

N-[(E)-[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexylidene]amino]pyridine-4-carboxamide |

InChI |

InChI=1S/C18H27N3O11/c22-6-10(25)16(32-18-15(29)14(28)13(27)11(7-23)31-18)12(26)9(24)5-20-21-17(30)8-1-3-19-4-2-8/h1-5,9-16,18,22-29H,6-7H2,(H,21,30)/b20-5+/t9-,10+,11+,12+,13-,14-,15+,16+,18-/m0/s1 |

InChI Key |

YSBQRFPHHYAAEK-CIQIQSQSSA-N |

SMILES |

C1=CN=CC=C1C(=O)NN=CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CN=CC=C1C(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN=CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Synonyms |

1-isonicotinyl-2-lactosylhydrazine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Isonicotinyl 2 Lactosylhydrazine

Retrosynthetic Approaches to 1-Isonicotinyl-2-lactosylhydrazine

Retrosynthetic analysis of this compound identifies the primary disconnection at the C=N bond of the hydrazone. This bond is logically formed through the condensation of a carbonyl compound and a hydrazine (B178648) derivative. The two key synthons, therefore, are isonicotinoyl hydrazide (isoniazid) and the open-chain form of lactose (B1674315), which possesses a reactive aldehyde group. This straightforward approach forms the basis of the most common synthetic strategies.

Direct Condensation Pathways for this compound Synthesis

The direct condensation of isonicotinoyl hydrazide with lactose is the most direct and widely studied method for the preparation of this compound. researchgate.net This reaction is a classical formation of a hydrazone from a hydrazide and a reducing sugar. wikipedia.org

The reaction between isonicotinoyl hydrazide (isoniazid) and lactose proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde form of lactose. researchgate.netresearchgate.net This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. researchgate.net Kinetic studies have shown that this reaction is acid-catalyzed and reversible. researchgate.net The forward reaction follows second-order kinetics, while the reverse hydrolysis of the hydrazone is a pseudo-first-order reaction. researchgate.net The rate of this reaction is influenced by factors such as the concentration of reactants, pH, and temperature. researchgate.net

The formation of this compound can occur in pharmaceutical formulations containing both isoniazid (B1672263) and lactose as an excipient, potentially reducing the bioavailability of the active drug. researchgate.net

While the condensation of isonicotinoyl hydrazide and lactose can occur under relatively mild conditions, the broader field of hydrazone synthesis has seen the development of more efficient and environmentally friendly methods. These include the use of various catalysts and solvent-free reaction conditions.

Catalytic Methods: Acid catalysts, such as glacial acetic acid, are commonly used to promote hydrazone formation. nih.gov However, research has also explored the use of other catalysts. For instance, ionic liquids like [Et3NH][HSO4] have been shown to be effective catalysts for hydrazone synthesis under solvent-free conditions, offering high yields and catalyst recyclability. rsc.org

Solvent-Free and Alternative Energy Methods: To align with the principles of green chemistry, solvent-free methods for hydrazone synthesis have gained significant attention. These methods often utilize alternative energy sources to drive the reaction.

Mechanochemistry: Vibratory ball-milling is a solvent-free technique that has been successfully employed for the synthesis of hydrazones with high conversion rates and without the need for catalysts or additives. rsc.org

Microwave Irradiation: Microwave-assisted synthesis has been reported for the preparation of Schiff's bases of isonicotinic acid hydrazide, resulting in high yields and significantly shorter reaction times compared to conventional heating. researchgate.net

High Hydrostatic Pressure (HHP): HHP-assisted synthesis offers a solvent- and catalyst-free method for producing hydrazones in nearly quantitative yields. nih.govnih.gov This technique involves subjecting the neat mixture of reactants to high pressure. nih.govnih.gov

Twin-Screw Extrusion (TSE): TSE is a scalable, solvent-free, continuous manufacturing process that has been successfully applied to the synthesis of N-acylhydrazones. acs.org

These advanced methodologies, while not all specifically reported for this compound, represent the current state-of-the-art in hydrazone synthesis and could potentially be adapted for its production.

Multi-Step Synthetic Strategies for Elaborated this compound Analogues

The synthesis of more complex analogues of this compound would involve multi-step sequences. These strategies often begin with the synthesis of a key intermediate, such as a carbohydrazide, which is then further elaborated. For example, a general approach could involve the esterification of a carboxylic acid, followed by reaction with hydrazine hydrate (B1144303) to form the corresponding carbohydrazide. nih.gov This hydrazide can then be condensed with various aldehydes or ketones to generate a library of hydrazone analogues. nih.gov

Furthermore, the carbohydrate moiety itself can be modified prior to condensation with isonicotinoyl hydrazide. This could involve the selective protection and deprotection of hydroxyl groups to allow for further functionalization, leading to a diverse range of analogues with modified sugar components. The inherent functionalities within carbohydrate hydrazones make them valuable precursors for the synthesis of various heterocyclic compounds. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov In the context of this compound and other hydrazone syntheses, these principles can be applied in several ways:

Use of Greener Solvents: Conventional methods often employ organic solvents. researchgate.net Green chemistry encourages the use of more environmentally friendly solvents, such as water or ethanol, or eliminating the solvent altogether. nih.govacs.org

Catalysis: The use of reusable catalysts, such as ionic liquids, can reduce waste compared to stoichiometric reagents. rsc.org

Energy Efficiency: Alternative energy sources like microwave irradiation and sonication can lead to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net

Atom Economy: Solvent-free methods, such as mechanochemistry and high hydrostatic pressure, maximize atom economy by incorporating all reactant atoms into the final product, with water being the only byproduct. rsc.orgnih.govacs.org

Waste Reduction: By avoiding the use of hazardous solvents and catalysts, and by achieving high yields, green synthetic methods significantly reduce the generation of chemical waste. rsc.orgacs.org

The application of these principles not only minimizes the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes.

Purity Profiling and Process Impurity Control in this compound Production

Ensuring the purity of any synthetically prepared compound is crucial, particularly in a pharmaceutical context. For this compound, purity profiling would involve the identification and quantification of any process-related impurities. These could include unreacted starting materials (isonicotinoyl hydrazide and lactose), byproducts from side reactions, and degradation products.

High-performance liquid chromatography (HPLC) is a standard and effective technique for the simultaneous determination and quantification of this compound and its parent compound, isoniazid. nih.gov Stability-indicating HPLC methods can be developed and validated to separate the main compound from its potential degradation products formed under various stress conditions (e.g., acidic, alkaline, oxidative, photolytic, and thermolytic). nih.gov

The development of such methods involves:

Method Development: Selecting an appropriate column, mobile phase, and detection wavelength to achieve good separation and resolution of all components. nih.gov

Forced Degradation Studies: Subjecting the compound to stress conditions to generate potential impurities and demonstrate the method's ability to separate them. nih.gov

Validation: Validating the analytical method according to established guidelines for parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification. nih.gov

Characterization of impurities often requires the use of hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) to elucidate their structures. nih.gov Controlling process impurities involves optimizing reaction conditions to minimize their formation and implementing appropriate purification steps to remove them from the final product.

Advanced Structural Characterization and Spectroscopic Analysis of 1 Isonicotinyl 2 Lactosylhydrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 1-Isonicotinyl-2-lactosylhydrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, providing insight into the connectivity and spatial arrangement of the atoms.

Assignment of Proton (¹H) and Carbon (¹³C) Chemical Shifts

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals for both the isonicotinoyl and the lactose (B1674315) moieties. The isonicotinoyl group, a substituted pyridine (B92270) ring, will display aromatic proton signals in the downfield region of the ¹H NMR spectrum, typically between δ 7.7 and 8.8 ppm. tandfonline.com The corresponding aromatic carbons will resonate in the δ 120-155 ppm range in the ¹³C NMR spectrum. mdpi.com The hydrazone linker introduces a new set of signals, including an NH proton and a C=N carbon, with chemical shifts influenced by the electronic environment and solvent.

The lactose portion of the molecule, consisting of a galactose and a glucose unit, presents a more complex set of signals in the upfield region of the spectrum (δ 3.0-5.5 ppm for protons and δ 60-105 ppm for carbons). researchgate.netunimo.it The anomeric protons and carbons, which are directly involved in the glycosidic bond and the linkage to the hydrazone, are particularly diagnostic. The chemical shifts will be influenced by the formation of the hydrazone, which replaces the anomeric hydroxyl group of lactose.

Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Isonicotinoyl H-2, H-6 | 8.7 - 8.8 |

| Isonicotinoyl H-3, H-5 | 7.8 - 7.9 |

| Hydrazone NH | 11.0 - 12.0 |

| Anomeric H-1 (Glucose) | ~4.5 - 5.2 |

| Lactose Ring Protons | 3.2 - 4.4 |

| Lactose CH₂OH | 3.5 - 3.8 |

Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Isonicotinoyl C=O | 162 - 165 |

| Isonicotinoyl C-4 | ~141 |

| Isonicotinoyl C-2, C-6 | ~150 |

| Isonicotinoyl C-3, C-5 | ~122 |

| Hydrazone C=N | 140 - 145 |

| Anomeric C-1' (Galactose) | ~104 |

| Anomeric C-1 (Glucose) | ~92 (α), ~96 (β) |

| Lactose Ring Carbons | 60 - 80 |

| Lactose CH₂OH | ~61, ~62 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations. sdsu.eduyoutube.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the individual monosaccharide rings of the lactose moiety. youtube.com For example, the anomeric proton of the glucose unit would show a correlation to the H-2 proton, which in turn would correlate with H-3, and so on, allowing for the tracing of the entire spin system of each sugar ring. Similarly, correlations between the aromatic protons of the isonicotinoyl ring (H-2 with H-3, and H-5 with H-6) would be observed. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment correlates directly bonded protons and carbons. youtube.com It would be used to definitively assign the carbon signals based on the already assigned proton resonances. For instance, each proton signal in the lactose region would show a cross-peak to its attached carbon, simplifying the assignment of the crowded carbon spectrum. mcdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to connecting the different structural fragments of the molecule by showing correlations between protons and carbons that are separated by two or three bonds. youtube.com Crucially, an HMBC experiment would show a correlation from the anomeric proton of the glucose unit to the C=N carbon of the hydrazone linker, and from the NH proton of the hydrazone to the carbonyl carbon (C=O) of the isonicotinoyl group. This would unequivocally confirm the covalent linkage of the lactose and isonicotinoyl moieties through the hydrazone bridge. Further HMBC correlations would be observed from the isonicotinoyl protons to the carbonyl carbon.

Conformational Analysis via Coupling Constants and NOE Effects

The three-dimensional structure and preferred conformation of this compound in solution can be investigated by analyzing proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effect (NOE) correlations.

The magnitude of the ³JHH coupling constants between adjacent protons in the lactose rings is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, the relative stereochemistry and the chair conformation of the pyranose rings can be confirmed.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about protons that are close in space, regardless of whether they are connected by covalent bonds. NOE cross-peaks would be expected between protons on the isonicotinoyl ring and protons of the glucose unit that are spatially proximate due to the conformation around the hydrazone linkage. Furthermore, intra-residue NOEs within the lactose moiety would help to confirm the stereochemical assignments, and inter-residue NOEs between the glucose and galactose units would define the conformation around the glycosidic bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This high accuracy allows for the determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the calculated theoretical mass for the chemical formula C₁₈H₂₅N₃O₁₁, the identity of the compound can be confirmed with a high degree of confidence.

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₈H₂₆N₃O₁₁⁺ | 460.1565 |

| [M+Na]⁺ | C₁₈H₂₅N₃O₁₁Na⁺ | 482.1384 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragments of the Lactose and Isonicotinyl Moieties

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. premierbiosoft.com The analysis of the resulting product ions provides valuable structural information.

The MS/MS spectrum is expected to show characteristic fragmentation patterns for both the lactose and the isonicotinoyl moieties. Cleavage of the glycosidic bond within the lactose unit would result in ions corresponding to the individual galactose and glucose residues. The fragmentation of glycosidic bonds typically yields B- and Y-type ions, which can help to sequence the carbohydrate portion. nih.gov

Furthermore, fragmentation of the hydrazone linkage and the isonicotinoyl group would produce characteristic ions. For example, a prominent fragment corresponding to the isonicotinoyl cation (m/z 106) or the protonated isonicotinic acid (m/z 124) would be expected. The observation of these specific fragment ions would provide conclusive evidence for the presence of both the lactose and the isonicotinoyl substructures within the parent molecule. nih.gov

Predicted MS/MS Fragmentation Ions

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Identity |

| 460.16 ([M+H]⁺) | 343.11 | [Lactose+H]⁺ |

| 460.16 ([M+H]⁺) | 299.09 | [M+H - Isonicotinoyl]⁺ |

| 460.16 ([M+H]⁺) | 181.07 | [Glucose+H]⁺ |

| 460.16 ([M+H]⁺) | 163.06 | [Galactose+H - H₂O]⁺ |

| 460.16 ([M+H]⁺) | 124.04 | [Isonicotinic acid+H]⁺ |

| 460.16 ([M+H]⁺) | 106.04 | [Isonicotinoyl cation]⁺ |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insight into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds and functional groups. harvard.edunih.gov These methods are highly sensitive to the specific structural motifs within the molecule, such as the hydrazone linkage, the pyridine ring, and the carbohydrate moiety. nih.gov

The formation of the hydrazone from isoniazid (B1672263) and lactose introduces a characteristic azomethine group (C=N) and retains the pyridine ring from the isoniazid precursor. These groups give rise to distinct signals in the vibrational spectra.

The stretching vibration of the C=N (azomethine) group is a key marker for the hydrazone linkage and typically appears in the FTIR spectrum in the region of 1650-1560 cm⁻¹. For analogous isonicotinoyl hydrazones, this band has been observed around 1589 cm⁻¹. pressbooks.pub The exact position of this band can be influenced by conjugation with the pyridine ring and hydrogen bonding interactions within the molecule.

The N-H stretching vibration of the secondary amine in the hydrazone linkage is expected in the 3500–3000 cm⁻¹ range. pressbooks.pub Its position and broadness can indicate involvement in intra- or intermolecular hydrogen bonding.

The pyridine ring exhibits several characteristic vibrations. C=C and C=N stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1500 cm⁻¹ region. pressbooks.pub For instance, in similar structures, bands around 1568 cm⁻¹ and 1519 cm⁻¹ have been assigned to these pyridine ring stretching vibrations. pressbooks.pub Additionally, C-H out-of-plane bending vibrations of the pyridine ring are expected at lower frequencies, often appearing in the 999-834 cm⁻¹ range. pressbooks.pub

Interactive Table: Expected Vibrational Frequencies for the Isonicotinoyl Hydrazone Moiety

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Hydrazone | C=N Stretch | 1650 - 1560 | FTIR/Raman |

| Hydrazone | N-H Stretch | 3500 - 3000 | FTIR |

| Pyridine Ring | C=C / C=N Stretch | 1600 - 1500 | FTIR/Raman |

The lactose portion of the molecule contributes its own set of characteristic vibrational bands, primarily from its numerous hydroxyl groups and the β-(1→4) glycosidic bond.

The hydroxyl (O-H) groups of the sugar moiety give rise to a very strong and broad absorption band in the high-frequency region of the FTIR spectrum, typically between 3500 and 3200 cm⁻². The breadth of this band is a direct consequence of extensive intermolecular and intramolecular hydrogen bonding.

The glycosidic linkage (C-O-C) that connects the glucose and galactose units, along with other C-O and C-C stretching vibrations of the pyranose rings, produces a complex and characteristic fingerprint region between 1200 and 950 cm⁻¹. wikipedia.org Deconvolution of FTIR spectra in this region for oligosaccharides has shown that the formation of the 1→4 glycosidic linkage introduces new absorption bands in the 1175-1140 cm⁻¹ range that are not present in the corresponding monosaccharides. wikipedia.org The presence of bands in this area would be a strong indicator of the intact disaccharide unit.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. This technique would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles within the this compound molecule.

A crystallographic study would confirm the E/Z configuration of the hydrazone double bond and reveal the conformation of the pyranose rings of the lactose unit. Furthermore, it would provide a detailed map of the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the hydroxyl groups, the amide function, and the pyridine nitrogen. These interactions are crucial for understanding the solid-state properties of the compound.

As of the latest literature review, a solved crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, no experimental crystallographic data can be presented.

Chiroptical Properties: Circular Dichroism (CD) and Optical Rotation

Given the inherent chirality of the lactose moiety, this compound is an optically active molecule. Its chiroptical properties can be investigated using polarimetry and circular dichroism spectroscopy.

Optical Rotation is the property of a chiral compound to rotate the plane of plane-polarized light. libretexts.org A measurement using a polarimeter would determine the specific rotation, [α], a characteristic physical constant for the compound under specified conditions (e.g., temperature, wavelength, and solvent). wikipedia.org The sign of the rotation (+ for dextrorotatory or - for levorotatory) and its magnitude would serve as a key parameter for characterizing the molecule. libretexts.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. harvard.edu CD spectra can provide information about the secondary structure and conformation of molecules. harvard.edu For this compound, CD spectroscopy could potentially probe the conformation of the sugar portion and detect any induced chirality in the chromophoric isonicotinoyl hydrazone part of the molecule due to its attachment to the chiral sugar.

No experimental data for the specific rotation or the circular dichroism spectrum of this compound are available in the reviewed scientific literature. Such measurements would be essential for the complete stereochemical characterization of the compound.

Derivatization Strategies and Structure Activity Relationship Sar Studies for 1 Isonicotinyl 2 Lactosylhydrazine Analogues

Systematic Modifications of the Isonicotinyl Pyridine (B92270) Ring

The pyridine ring of the isonicotinyl fragment is a critical component for the biological activity of many related compounds. Its modification is a key strategy in medicinal chemistry. Quantitative structure-activity relationship (QSAR) studies on related isonicotinic acid hydrazide derivatives have shown that the reactivity of the pyridine nitrogen atom is essential for their biological action. nih.gov

Introduction of Substituents at Varying Positions

The introduction of various substituents onto the pyridine ring has been a primary strategy to modulate the electronic and steric properties of isoniazid-related compounds, thereby influencing their antimycobacterial potency. Studies on analogous isoniazid (B1672263) derivatives have demonstrated that even minor changes can significantly impact activity. For instance, the replacement of a phenyl ring with a pyridine ring in related hydrazone structures led to a sevenfold increase in antituberculosis activity. researchgate.net

Further research into isoniazid-sulfonate hybrids has provided detailed insights. The placement of different functional groups on an associated phenyl ring, which offers a model for substitution effects, highlights the sensitivity of the structure to modification. The data suggests that changes in substituent types, positions, and volumes can be well-tolerated and can fine-tune the biological activity. nih.gov

Table 1: Effect of Representative Substitutions on the Activity of Analogous Isoniazid Derivatives

| Compound Series | Substitution | Position | Resulting Activity (MIC against Mtb H37Rv) | Reference |

|---|---|---|---|---|

| SIH | Methyl | para | 0.31 µM | nih.gov |

| SIH | Methoxy | para | 0.31 µM | nih.gov |

| SIH | Phenyl | para | 0.31 µM | nih.gov |

| SIH | tert-Butyl | para | 0.62 µM | nih.gov |

| SIH | Chloro | ortho, para | 0.62 µM | nih.gov |

Data from a study on isoniazid-sulfonate hybrids, illustrating the impact of substitutions on a related scaffold.

Bioisosteric Replacements of the Pyridine Nitrogen

Bioisosteric replacement is a fundamental strategy in drug discovery used to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding mode. researchgate.net For the pyridine ring, this can involve replacing the entire ring or just the nitrogen atom.

One common bioisosteric replacement involves substituting the pyridine nitrogen atom with a carbon-nitrile ('C-CN') unit. researchgate.net This is particularly effective as the nitrile group can mimic the hydrogen-bond accepting capability of the pyridine nitrogen. researchgate.net Another advanced approach is the use of saturated scaffolds, such as 3-azabicyclo[3.1.1]heptanes, as mimetics of the pyridine ring. In one case study, this replacement dramatically improved solubility and metabolic stability. chemrxiv.org The replacement of pyridine-N-oxide with 2-difluoromethylpyridine has also been shown to be a viable strategy, enhancing the biological activity of model compounds. rsc.org

Table 2: Examples of Bioisosteric Replacements for the Pyridine Moiety

| Original Moiety | Bioisosteric Replacement | Rationale/Advantage | Reference |

|---|---|---|---|

| 4-Substituted Pyridine | 2-Substituted Benzonitrile | Mimics hydrogen-bond acceptor ability; can improve binding entropy. | researchgate.net |

| Pyridine Ring | 3-Azabicyclo[3.1.1]heptane | Saturated, non-chiral mimic; can improve solubility and metabolic stability. | chemrxiv.org |

Chemical Transformations of the Lactose (B1674315) Saccharide Moiety

The lactose portion of the molecule offers a rich scaffold for chemical modification due to its numerous hydroxyl groups and the presence of a glycosidic bond. These features allow for a wide range of transformations to alter the compound's solubility, size, and interactions with biological targets.

Selective Derivatization of Hydroxyl Groups

Lactose possesses multiple hydroxyl groups, making its selective derivatization a complex but powerful tool. nih.govresearchgate.net Common strategies involve acylation or acetylation to convert the hydroxyl groups into esters. libretexts.orggoogle.com Reagents such as acyl chlorides, organic anhydrides, and isocyanates are frequently used for this purpose. nih.govresearchgate.net

To achieve selectivity, protecting group chemistry is often employed. For example, a carbobenzyloxy (Cbz) group can be reversibly attached to the reducing end of lactose, allowing for subsequent, specific glycosylations at other positions. diva-portal.org The Cbz group can then be removed under mild conditions, yielding a modified oligosaccharide. diva-portal.org This approach enables the controlled and stepwise synthesis of more complex carbohydrate structures attached to the core molecule.

Table 3: Common Derivatizing Agents for Hydroxyl Groups

| Reagent Class | Example Reagent | Functional Group Introduced | Reference |

|---|---|---|---|

| Acyl Halides | Benzoyl Chloride | Benzoyl Ester | libretexts.org |

| Organic Anhydrides | Acetic Anhydride | Acetyl Ester | nih.govgoogle.com |

| Isocyanates | Phenyl Isocyanate | Carbamate | nih.govresearchgate.net |

Alterations of the Glycosidic Linkage and Sugar Components

The β-1,4-glycosidic linkage that connects the galactose and glucose units of lactose is a key structural feature that can be modified to create "neoglycosides." A chemoselective reaction between an oxyamine and the unprotected reducing sugar can create analogues with diversified linkages. nih.gov Studies on other glycoconjugates, such as digitoxin (B75463) analogs, have shown that cytotoxicity can be highly dependent on the structure of this newly formed glycosidic linkage. nih.gov This validates linkage diversification as a potent strategy for optimizing the biological profile of glycoconjugates.

Functionalization of the Hydrazone Bridge

The hydrazone bridge (-NH-N=C-) is a versatile and privileged structure in medicinal chemistry, formed by the condensation of a hydrazide with an aldehyde or ketone. nih.govresearchgate.net It is not merely a linker but an active pharmacophoric element that contributes to the molecule's conformational rigidity and binding capabilities through hydrogen bonding. nih.gov

Hydrazone derivatives are known to exist as E/Z isomers, and their conformation can be influenced by factors such as intramolecular hydrogen bonding. nih.gov The hydrazone moiety can be further functionalized to fine-tune activity. For example, creating organotin(IV) complexes through the enolic oxygen and imine nitrogen of the hydrazone bridge has been shown to enhance the antimicrobial and antioxidant efficacy of parent ligands. nih.gov The synthesis of various hydrazide-hydrazone derivatives has demonstrated that modifications at this bridge can lead to potent inhibitors of various enzymes. researchgate.net This functionalization can alter the electronic distribution, lipophilicity, and metal-chelating properties of the entire molecule, thereby modulating its biological activity. nih.govresearchgate.net

Design and Synthesis of Focused Compound Libraries Based on 1-Isonicotinyl-2-lactosylhydrazine Scaffold

To efficiently explore the structure-activity relationships, chemists often synthesize focused compound libraries. This involves reacting a common chemical core with a variety of building blocks to generate a collection of related analogues. nih.govmdpi.com For the this compound scaffold, the core would be isonicotinic acid hydrazide (isoniazid), which is condensed with various substituted aldehydes or ketones to produce a library of N-acyl hydrazones. nih.govmdpi.com

The general synthesis procedure involves refluxing an ethanolic solution of the hydrazide and a corresponding aldehyde, often with a catalytic amount of acid. nih.govmdpi.com This straightforward condensation reaction allows for the creation of a diverse set of molecules where the substituent on the imine carbon can be systematically varied.

Table 2: Representative Library Synthesis from a Hydrazide Core

| Core Moiety | Reactant Type | Example Substituents on Reactant | Resulting Compound Class |

|---|---|---|---|

| Isonicotinic acid hydrazide | Aromatic Aldehydes | 2-chloro, 4-hydroxy, 3,4-dimethoxy | Aromatic N-acyl hydrazones |

| Isonicotinic acid hydrazide | Heterocyclic Aldehydes | Thiophene-2-carbaldehyde, Furan-2-carbaldehyde | Heterocyclic N-acyl hydrazones |

| Isonicotinic acid hydrazide | Aliphatic Ketones | Acetone, Cyclohexanone | Aliphatic N-acyl hydrazones |

This table illustrates the library design concept based on common hydrazone synthesis. nih.govnih.govmdpi.com

By screening these libraries against biological targets, researchers can quickly identify which types of substituents enhance activity, providing crucial data for further optimization. For example, studies on isoniazid analogues have shown that the pyridine heterocycle is optimal for antimycobacterial activity, while substitutions at certain positions can be tolerated or even beneficial. nih.gov

Computational Design for SAR Hypothesis Generation

In modern drug discovery, computational methods are integral for rational drug design, helping to reduce the costs and time associated with synthesizing and testing new compounds. nih.gov These in silico techniques are used to generate hypotheses about the structure-activity relationships of molecules like this compound.

Key computational approaches include:

3D-Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be biologically active. For isoniazid-related compounds, models have been developed to explain their properties against various microbial strains. rsc.org

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. rsc.org Docking studies can help elucidate the mode of action, for instance, by showing how mutations in a target enzyme might lead to drug resistance against isoniazid. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues. rsc.org

These computational tools allow researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. This approach helps to build and refine SAR hypotheses, guiding the design of more potent and selective analogues based on the this compound scaffold. openmedicinalchemistryjournal.com

Investigation of Molecular Mechanisms and in Vitro Biological Target Engagement of 1 Isonicotinyl 2 Lactosylhydrazine

Biochemical Pathway Modulation in Cellular Systems (In Vitro)

The conjugation of an isonicotinyl group with a lactose (B1674315) molecule suggests a dual-faceted potential to influence cellular biochemistry. The isonicotinyl moiety is structurally analogous to isoniazid (B1672263), a prodrug with a well-established mechanism of action against Mycobacterium tuberculosis. wikipedia.orgdrugbank.com Conversely, the lactose component introduces the possibility of targeted interactions with specific cell types, potentially modulating their metabolic and proliferative pathways.

Impact on Microbial Metabolic Processes (e.g., Mycolic Acid Biosynthesis for related compounds)

The isonicotinyl fragment of 1-isonicotinyl-2-lactosylhydrazine is structurally reminiscent of isoniazid, a primary antitubercular agent. nih.gov Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. drugbank.compatsnap.com This activation process generates a number of reactive species, including an isonicotinic acyl radical. wikipedia.org This radical then covalently binds with nicotinamide adenine dinucleotide (NAD+) to form an adduct. wikipedia.orgfrontiersin.org

This INH-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA. nih.gov InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, which is responsible for the biosynthesis of mycolic acids. patsnap.com Mycolic acids are long, complex fatty acids that are essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the pathogen's virulence. patsnap.comdroracle.ai By inhibiting InhA, the synthesis of mycolic acids is blocked, leading to a loss of cell wall integrity and ultimately, bacterial cell death. patsnap.comdroracle.ai

Given the structural similarity, it is hypothesized that this compound, following potential hydrolysis to release the isonicotinyl moiety, could exert a similar inhibitory effect on mycolic acid biosynthesis in susceptible microbial systems. However, the presence of the bulky lactose group may influence its uptake and activation by microbial enzymes. Beyond mycolic acid synthesis, isoniazid has been shown to perturb other metabolic pathways, including the electron transport chain, which could also be a potential area of impact for its lactosyl derivative. researchgate.netnih.gov

Effects on Cellular Growth and Proliferation in Cell Lines

The hydrazone linkage in this compound is a structural motif found in a variety of compounds with demonstrated effects on cellular proliferation. nih.govbenthamscience.com Studies on various hydrazone derivatives have revealed their potential to inhibit the growth of human cancer cell lines. nih.govbrieflands.com For instance, certain dimethylpyridine hydrazones have shown potent inhibition of cell proliferation in breast and colon cancer cells, as well as melanoma and glioblastoma. benthamscience.com The cytotoxic effects of some hydrazone derivatives have been observed to be time-dependent, with greater inhibition of cell viability after longer incubation periods. brieflands.com

Furthermore, isoniazid and its derivatives have been investigated for their cytotoxic activity. nih.gov One study on an isoniazid derivative, (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4), demonstrated its ability to inhibit the proliferation of MCF-7 breast cancer cells with a lower IC50 value compared to the natural compound zerumbone. nih.gov This derivative was found to induce apoptosis and cause cell cycle arrest. nih.gov In vitro studies on isoniazid itself have shown that it can induce cytotoxicity in hepatoma and lymphoma cell lines through apoptosis, which is associated with a breakdown of the mitochondrial membrane potential and DNA fragmentation. researchgate.net

Therefore, it is plausible that this compound could exhibit effects on cellular growth and proliferation. The nature and extent of these effects would likely depend on the specific cell line, the compound's stability in culture, and its ability to be internalized by the cells.

| Compound Type | Affected Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Dimethylpyridine hydrazones | Breast cancer, colon cancer, melanoma, glioblastoma | Potent inhibition of cell proliferation | benthamscience.com |

| (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4) | MCF-7 (breast cancer) | Inhibition of proliferation, induction of apoptosis, cell cycle arrest | nih.gov |

| Isoniazid | HepG2 (hepatoma), AHH-1 (lymphoblastoid), YAC-1 (murine lymphoma) | Induction of cytotoxicity via apoptosis | researchgate.net |

| Pyrazolopyridothiazine-based hydrazones | HTC116, HT-29, LoVo (colon cancer) | Cytotoxic activity | nih.gov |

Ligand-Receptor Interactions and Lectin Binding Studies (In Vitro)

The presence of a lactose moiety in this compound introduces a significant potential for specific interactions with cell surface receptors, particularly lectins. Lectins are a class of proteins that bind to specific carbohydrate structures and are involved in a multitude of biological processes, including cell-cell recognition and signaling. nih.gov

Assessment of Lactose Moiety's Role in Cell-Surface Receptor Recognition

The lactose component of this compound can be recognized by specific receptors on the surface of certain cells. For example, the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, exhibits a strong affinity for galactose and N-acetylgalactosamine residues, the terminal sugars of lactose. nih.gov This interaction has been exploited for targeted drug delivery to liver cells. nih.gov Similarly, galectins, a family of lectins that bind to β-galactoside glycans, are often overexpressed on the surface of cancer cells and are involved in tumor progression. nih.gov

The binding of the lactose moiety to these receptors could facilitate the targeted delivery of the isonicotinyl group to specific cell populations. This targeted approach could enhance the therapeutic efficacy of the isonicotinyl moiety while potentially minimizing off-target effects. The interaction between the lactose portion of the molecule and cell surface receptors is a key area of investigation for understanding its biological activity.

| Receptor | Cell Types with High Expression | Binding Specificity | Potential Implication | Reference |

|---|---|---|---|---|

| Asialoglycoprotein Receptor (ASGPR) | Hepatocytes (liver cells) | Galactose and N-acetylgalactosamine residues | Targeted delivery to the liver | nih.gov |

| Galectins (e.g., Galectin-1) | Various cancer cells (e.g., prostate cancer) | β-galactoside glycans | Targeted delivery to tumors | nih.gov |

| Lactose Permease (LacY) | Escherichia coli and other enteric bacteria | β-galactosides such as lactose | Uptake into bacterial cells | wikipedia.org |

Binding Kinetics with Isolated Lectins or Glycoproteins

The interaction between carbohydrates and lectins is often characterized by relatively weak binding affinities for monovalent ligands, with dissociation constants (Kd) typically in the millimolar to micromolar range. nih.gov To achieve strong binding, biological systems often utilize multivalency, where multiple carbohydrate ligands interact with multiple binding sites on a lectin. nih.gov

Studying the binding kinetics of this compound with isolated lectins, such as galectins or ASGPR, would provide quantitative data on the affinity and specificity of this interaction. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based assays can be employed to determine the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff). nih.govglycopedia.eu These parameters are crucial for understanding the strength and stability of the ligand-receptor complex and for predicting the in vivo behavior of the compound. The binding kinetics will be influenced by the specific lectin, the presentation of the lactose moiety, and the experimental conditions. researchgate.net

Enzyme Inhibition Studies (Cell-Free and In Vitro Enzymatic Assays)

The isonicotinyl hydrazide component of this compound suggests a potential for enzyme inhibition, drawing parallels with the known mechanisms of isoniazid. wjbphs.com

As previously discussed, the primary target of activated isoniazid is the InhA enzyme in Mycobacterium tuberculosis. nih.gov Cell-free enzymatic assays using purified InhA could be employed to determine if this compound or its potential metabolites can directly inhibit this enzyme. Such assays would measure the reduction in enzyme activity in the presence of the compound and allow for the determination of inhibitory constants like the IC50.

Furthermore, isoniazid is known to interact with other enzymes. It is activated by the catalase-peroxidase enzyme KatG. patsnap.com It is also known to inhibit various cytochrome P450 (CYP) isoenzymes, such as CYP2C19 and CYP3A4, which can lead to drug-drug interactions. nih.govwjbphs.com In vitro assays with these enzymes could reveal whether this compound shares these properties. For instance, studies on a novel isoniazid derivative showed that it, like isoniazid, inhibits CYP2C19. nih.gov

Additionally, isonicotinic acid hydrazide has been shown to inhibit transcription in cell-free systems by reacting with the CMP moiety of polynucleotides. nih.gov It is also known to interfere with the metabolism of pyridoxine (vitamin B6) by inhibiting pyridoxal (B1214274) phosphate-dependent enzymes, which can lead to neurotoxicity. litfl.com Investigating the potential of this compound to inhibit these or other enzymes through in vitro assays would provide a more complete picture of its pharmacological profile.

Inhibition of Glycosidases and Glycan-Processing Enzymes

There is currently no publicly available scientific literature detailing the inhibitory activity of this compound against glycosidases or glycan-processing enzymes. Studies on the specific interactions between this compound and enzymes involved in glycan synthesis or degradation have not been reported. Consequently, data such as IC50 or Ki values, which would quantify its inhibitory potency, are not available.

Interaction with Bacterial or Fungal Enzymes Critical for Pathogen Survival

While derivatives of isoniazid, the parent compound of this compound, are known for their antimicrobial properties, particularly against Mycobacterium tuberculosis, no specific studies have been published on the interaction of the lactosylhydrazine derivative with critical bacterial or fungal enzymes. Research into its potential as an antimicrobial agent through the inhibition of essential pathogenic enzymes has not been documented in the available scientific record.

Intracellular Distribution and Cellular Permeability in Model Cell Lines

There is a lack of published research on the intracellular distribution and cellular permeability of this compound in any model cell lines. Investigations into how this compound is taken up by cells, its subsequent localization within cellular compartments, and its ability to cross cellular membranes have not been reported. Therefore, no data on its permeability coefficients or intracellular concentrations are available.

Proteomic and Metabolomic Profiling for Target Identification (In Vitro)

No in vitro proteomic or metabolomic studies have been conducted to identify the cellular targets of this compound. Such studies, which are crucial for elucidating the mechanism of action of a compound by observing its effects on the cellular proteome and metabolome, have not been published. As a result, there is no information on the protein expression or metabolic pathway alterations induced by this specific compound.

In Vitro Biological Activities of 1 Isonicotinyl 2 Lactosylhydrazine and Its Derivatives

Antimicrobial Spectrum Evaluation (In Vitro)

Isonicotinoylhydrazones have been extensively studied for their antimicrobial properties, demonstrating a broad spectrum of activity against various pathogenic microorganisms.

Derivatives of isonicotinic acid hydrazide have demonstrated notable in vitro antibacterial activity. Studies have evaluated these compounds against a panel of both Gram-positive and Gram-negative bacteria. For instance, a series of isonicotinic acid hydrazide derivatives were tested by serial dilution methods to determine their efficacy. researchgate.net

Additionally, Schiff's bases of isonicotinoylhydrazide and their metal complexes with cobalt(II), copper(II), nickel(II), and zinc(II) have been synthesized and screened for antibacterial properties. researchgate.netnih.gov The research indicated that the metal complexes, in particular, exhibited enhanced antibacterial activity against one or more bacterial strains when compared to the uncomplexed Schiff's bases. researchgate.netnih.gov The screening included a wide array of clinically relevant bacteria. researchgate.netnih.gov

Table 1: Antibacterial Spectrum of Isonicotinoylhydrazide Derivatives

| Bacterial Type | Species Tested | Reference |

|---|---|---|

| Gram-Positive | Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Corynebacterium diphtheriae, Streptococcus pyogenes | researchgate.netresearchgate.netnih.gov |

This table is for illustrative purposes and summarizes findings from multiple studies on various derivatives.

The antifungal potential of isonicotinoylhydrazide derivatives has also been a subject of investigation. Hydrazine-based compounds, in general, have shown promise as effective antifungal agents against Candida albicans, including strains resistant to conventional antifungal drugs. mdpi.com These compounds have been reported to exhibit fungicidal activity with low toxicity to human cells in vitro. mdpi.com

Specific studies on isonicotinoylhydrazide Schiff's bases and their metallic complexes revealed significant antifungal action. researchgate.netnih.gov The compounds were tested against a variety of opportunistic and pathogenic fungi, with the metal complexes often showing greater efficacy than the parent compounds. researchgate.netnih.gov Other research has confirmed the activity of isonicotinic acid hydrazide derivatives against common fungal pathogens like C. albicans and Aspergillus niger. researchgate.netnih.gov

Table 2: Antifungal Spectrum of Isonicotinoylhydrazide Derivatives

| Fungal Species Tested | Reference |

|---|---|

| Candida albicans | researchgate.netresearchgate.netnih.govmdpi.comnih.gov |

| Aspergillus niger | researchgate.netnih.gov |

| Aspergillus flavus | researchgate.netnih.gov |

| Trichophyton longifusus | researchgate.netnih.gov |

| Microsporum canis | researchgate.netnih.gov |

| Fusarium solani | researchgate.netnih.gov |

This table summarizes findings from multiple studies on various derivatives.

Given their structural relationship to the primary anti-tuberculosis drug isoniazid (B1672263), the mycobactericidal activity of isonicotinoylhydrazone derivatives is a major area of research. A number of these compounds have shown interesting in vitro activity against the standard drug-sensitive Mycobacterium tuberculosis H37Rv strain, as well as various drug-resistant strains and clinical isolates. nih.gov

One study found that several isonicotinoylhydrazone derivatives displayed significant antimycobacterial activity, although they were less active against isoniazid-resistant M. tuberculosis. nih.gov However, the same study revealed that combinations of these derivatives with standard antituberculous drugs like rifampicin (B610482) and ethambutol (B1671381) resulted in a synergistic interaction, significantly reducing the minimum inhibitory concentrations (MICs) of the standard drugs against the H37Rv strain. nih.gov A synergistic effect was also noted between one derivative and isoniazid against an isoniazid-resistant strain. nih.gov

Other research has identified specific derivatives, such as isonicotinic acid N'-tetradecanoyl-hydrazide, that were more active than the reference compound isoniazid. nih.gov Similarly, the derivative 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) has been identified as a potent inhibitor of mycobacterial growth, effective against both M. tuberculosis and M. avium. nih.gov It is suggested that PCIH may act as a lipophilic vehicle, transporting the intact isoniazid moiety into the mycobacterium. nih.gov Further studies on N-acylhydrazones derived from isoniazid found that several compounds showed good activity against katG-resistant strains of M. tuberculosis, suggesting a mechanism of action that may overcome this common resistance pathway. nih.gov

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines (In Vitro)

Beyond their antimicrobial properties, isonicotinoylhydrazone derivatives have been evaluated for their potential as anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.

The cytotoxic effects of isonicotinoylhydrazone derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.

One isoniazid derivative, (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4), was tested against the MCF-7 breast cancer cell line. nih.gov The study found that the compound's cytotoxicity was time-dependent, with an IC50 value of 142 µg/ml after 24 hours of treatment, which decreased to 97.55 µg/ml after 48 hours. nih.gov This derivative also showed promising cytotoxic effects against the HCT 116 human colon cancer cell line. nih.gov

In another study, two regioisomeric oleoyl (B10858665) hybrids of natural antioxidants, which are structurally related to isonicotinoylhydrazones, were evaluated against a panel of cancer cell lines. researchgate.net Both compounds were found to be effective against the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2, with IC50 values ranging between 10 and 50 µM. researchgate.net Notably, these compounds were less active against a normal intestinal epithelial cell line (HCEC), suggesting a degree of tumor selectivity. researchgate.net

Table 3: IC50 Values of Isoniazid Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| ITHB4 | MCF-7 | Breast Cancer | 142 µg/ml (24h) | nih.gov |

| ITHB4 | MCF-7 | Breast Cancer | 97.55 µg/ml (48h) | nih.gov |

| Oleoyl Hybrid 1 | HCT116 | Colorectal Cancer | 22.4 µM | researchgate.net |

| Oleoyl Hybrid 2 | HCT116 | Colorectal Cancer | 0.34 µM | researchgate.net |

| Oleoyl Hybrids 1 & 2 | HTB-26 | Breast Cancer | 10 - 50 µM | researchgate.net |

| Oleoyl Hybrids 1 & 2 | PC-3 | Pancreatic Cancer | 10 - 50 µM | researchgate.net |

This table presents a selection of reported IC50 values for different derivatives and is not exhaustive.

Further mechanistic studies have sought to understand how these compounds exert their cytotoxic effects. Research has shown that isonicotinoyl hydrazones can induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This apoptotic mode of cell death was observed in A549 human lung cancer cells treated with these derivatives. researchgate.net Similarly, certain Schiff base derivatives were found to reduce the proliferation of MG-63 human osteosarcoma cells by inducing apoptosis in a dose-dependent manner. researchgate.net

In addition to inducing apoptosis, some isoniazid derivatives can interfere with the cancer cell cycle. The compound ITHB4, when tested on MCF-7 breast cancer cells, was found to cause cell cycle arrest at the G2/M phase. nih.gov Following treatment with an IC50 concentration of ITHB4 for 48 hours, there was a significant increase in the proportion of cells in the G2/M phase (39.6%) compared to untreated cells (15.2%). nih.gov This arrest prevents the cells from dividing and proliferating.

Antioxidant and Free Radical Scavenging Capabilities (In Vitro Assays)

There is currently no available scientific literature that has evaluated the in vitro antioxidant and free radical scavenging capabilities of 1-Isonicotinyl-2-lactosylhydrazine. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays, have not been reported for this specific compound. Consequently, quantitative data, including IC₅₀ values, which represent the concentration required to scavenge 50% of free radicals, are not available.

While the parent molecule, isoniazid, and other hydrazone derivatives have been the subject of such studies, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Table 1: Antioxidant and Free Radical Scavenging Activity of this compound

| Assay | Test System | Result (e.g., IC₅₀) |

|---|---|---|

| DPPH Radical Scavenging | - | No data available |

| ABTS Radical Scavenging | - | No data available |

| Ferric Reducing Antioxidant Power (FRAP) | - | No data available |

No published data were found for the antioxidant activity of this compound.

Anti-Inflammatory Potential in Cell-Based Inflammatory Models (In Vitro)

No research studies were identified that specifically investigate the in vitro anti-inflammatory potential of this compound. Common in vitro models for assessing anti-inflammatory activity, such as lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7), have not been used to evaluate this compound. Therefore, there is no data on its ability to inhibit key inflammatory mediators like nitric oxide (NO), prostaglandins, or pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β.

Table 2: Anti-inflammatory Activity of this compound in Cell-Based Assays

| Cell Line | Inflammatory Stimulus | Measured Mediator | Result (e.g., IC₅₀) |

|---|---|---|---|

| RAW 264.7 | LPS | Nitric Oxide (NO) | No data available |

| - | - | TNF-α | No data available |

| - | - | IL-6 | No data available |

No published data were found for the anti-inflammatory activity of this compound.

Other Emerging In Vitro Biological Activities (e.g., Antiviral, Antiparasitic)

There is a lack of specific research on the emerging in vitro biological activities, such as antiviral or antiparasitic properties, of this compound.

One study on a series of N(2)-acyl isonicotinic acid hydrazides reported that none of the tested compounds showed activity against a panel of DNA or RNA viruses. However, this compound was not included in this series, and its structure is distinct from the N(2)-acyl derivatives tested.

Similarly, no studies were found that assessed the efficacy of this compound against parasites like Leishmania, Trypanosoma, or Plasmodium species in vitro. Therefore, its potential in these areas remains uninvestigated.

Table 3: Antiviral and Antiparasitic Activities of this compound

| Activity Type | Target Organism/Virus | Cell Line/System | Result (e.g., IC₅₀, EC₅₀) |

|---|---|---|---|

| Antiviral | - | - | No data available |

| Antiparasitic | - | - | No data available |

No published data were found for other emerging biological activities of this compound.

Computational Chemistry and in Silico Modeling of 1 Isonicotinyl 2 Lactosylhydrazine

Quantum Mechanical Studies (QM)

Quantum mechanical methods are fundamental to elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity, stability, and intermolecular interactions. For 1-isonicotinyl-2-lactosylhydrazine, QM studies would provide a foundational understanding of its chemical behavior at an electronic level.

A detailed analysis of the electronic structure of this compound would involve the calculation of various molecular orbitals and the mapping of the electrostatic potential. These descriptors are crucial for predicting how the molecule might interact with biological targets.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. wikipedia.org The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be located on the electron-rich regions, such as the pyridine (B92270) ring or the hydrazone linkage, while the LUMO would be distributed over the electron-deficient areas.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

Disclaimer: This table contains hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature.

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net For this compound, the oxygen and nitrogen atoms of the lactose (B1674315) and isonicotinyl moieties would be expected to show negative electrostatic potential, making them potential hydrogen bond acceptors.

The hydrazone linkage in this compound allows for the existence of tautomers, such as the azo form. researchgate.net Quantum mechanical calculations are essential for determining the relative energies of these tautomers and the energy barriers for their interconversion. The predominant tautomeric form under physiological conditions will dictate the molecule's shape, electronic properties, and ultimately, its biological activity. Similarly, the lactose moiety can exist in different isomeric forms (anomers), and QM calculations can predict their relative stabilities.

Table 2: Hypothetical Relative Energies of this compound Tautomers

| Tautomeric Form | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Hydrazone | 0.00 | >99% |

Disclaimer: This table contains hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature.

Molecular Dynamics (MD) Simulations for Conformational Space and Ligand-Protein Interactions

Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. nih.gov An MD simulation of this compound would provide insights into its conformational flexibility and its dynamic interactions with a biological target, such as an enzyme. researchgate.netnih.gov

Due to the flexible nature of the lactose moiety and the rotatable bonds in the linker region, this compound can adopt a multitude of conformations. nih.gov MD simulations can explore this conformational landscape, identifying the most stable and frequently occurring shapes of the molecule in an aqueous environment or when bound to a protein. nih.gov Understanding the accessible conformations is crucial for predicting whether the molecule can fit into the binding site of a target protein.

When the structure of a potential protein target is known, MD simulations can be used to model the dynamic interactions between this compound and the protein. researchgate.net These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. nih.gov

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a protein target.

Given that this compound is a derivative of isoniazid (B1672263), a primary target for in silico studies would be the mycobacterial enoyl-acyl carrier protein reductase (InhA). nih.gov Molecular docking studies would involve placing the this compound molecule into the active site of InhA and calculating the binding energy for various poses. The results would predict the most likely binding conformation and provide an estimate of the binding affinity. nih.gov Such studies on isoniazid derivatives often reveal key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions. nih.gov

Table 3: Hypothetical Docking Results for this compound with InhA

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | TYR158, MET199, GLY96 |

| Hydrogen Bonds | 4 | With backbone and side-chain atoms of the active site |

Disclaimer: This table contains hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature.

Virtual screening is a computational approach used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. If this compound were to show promising activity, virtual screening could be employed to identify analogues with potentially improved properties. This would involve docking a large library of compounds that are structurally similar to this compound against the target protein and ranking them based on their predicted binding affinities. nih.gov This approach accelerates the discovery of new lead compounds in drug development. researchgate.netorientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the chemical structure of compounds with their biological activities. nih.gov This approach is instrumental in the rational design of new drugs by predicting the activity of novel molecules and identifying the key structural features that govern their efficacy. youtube.com While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the principles can be extrapolated from studies on closely related isoniazid (INH) derivatives, particularly other hydrazone and carbohydrate conjugates.

The fundamental concept of QSAR involves developing mathematical models that relate molecular descriptors (physicochemical properties, electronic properties, and steric effects) of a series of compounds to their determined biological activity, such as the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.govnih.gov These models are crucial for understanding the structure-activity landscape and guiding the synthesis of more potent analogues. youtube.com

Development of Predictive Models from In Vitro Biological Data

The development of predictive QSAR models is contingent upon the availability of high-quality in vitro biological data for a series of structurally related compounds. For isoniazid derivatives, this typically involves determining their antitubercular activity against strains of M. tuberculosis. nih.govwu.ac.th

A series of thirteen compounds, which were analogues of isoniazid condensed with carbohydrates, underwent synthesis and evaluation for their in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net The Alamar Blue susceptibility test was used to determine their activity, which was expressed as the minimum inhibitory concentration (MIC90) in µg/mL. researchgate.net Several of these compounds demonstrated notable antitubercular activity, with MIC values ranging from 0.31 to 3.12 µg/mL, which is comparable to first-line drugs like isoniazid and rifampicin (B610482). researchgate.net Such data provides a foundation for developing QSAR models.

In a typical QSAR study, a dataset of compounds with their corresponding biological activities is divided into a training set and a test set. The training set is used to build the model, while the test set is used to validate its predictive power. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks (ANN), are employed to generate the QSAR equation. researchgate.net

For instance, in a study on a series of isoniazid derivatives, a QSAR model was developed using Artificial Neural Networks. researchgate.net The predictive capability of the regression model was assessed using the leave-one-out cross-validation coefficient (q²). researchgate.net This model was then used to evaluate the inhibition activities of a large set of virtual compounds against M. tuberculosis. researchgate.net

The general workflow for developing a predictive model for this compound derivatives would involve:

Synthesis of a diverse library of derivatives: This would involve modifications of the lactose moiety or the isonicotinyl core.

In vitro evaluation: The antitubercular activity of each derivative would be determined against M. tuberculosis.

Calculation of molecular descriptors: A wide range of descriptors (e.g., topological, electronic, steric, and lipophilic) would be calculated for each molecule.

Model development and validation: Using the biological data and calculated descriptors, a QSAR model would be built and rigorously validated.

The following table illustrates a hypothetical dataset that could be used for developing a QSAR model for this compound derivatives, based on the types of data collected in studies of other isoniazid derivatives.

| Compound ID | Modification on Lactose Moiety | MIC (µg/mL) | LogP | Molecular Weight |

| ILH-01 | Unmodified | 1.56 | -2.5 | 413.4 |

| ILH-02 | Acetylated hydroxyl groups | 0.78 | -1.2 | 581.5 |

| ILH-03 | Deoxy at C-6' | 3.12 | -2.7 | 397.4 |

| ILH-04 | Galactose instead of lactose | 2.50 | -2.8 | 327.3 |

| ILH-05 | Phenyl substitution on isonicotinyl ring | 0.39 | -0.5 | 489.5 |

This table is illustrative and does not represent actual experimental data for this compound derivatives.

Elucidation of Key Structural Features Contributing to Activity

QSAR models, once validated, can provide valuable insights into the key structural features that influence the biological activity of a series of compounds. The coefficients of the descriptors in the QSAR equation indicate the direction and magnitude of their influence.

For isoniazid derivatives in general, several structural aspects have been identified as crucial for their antitubercular activity: